Methyl 4-bromo-2-(chlorosulfonyl)benzoate
Description
Overview of Aryl Sulfonyl Chlorides as Versatile Synthetic Reagents
Aryl sulfonyl chlorides are a class of organic compounds characterized by an SO₂Cl functional group attached to an aromatic ring. The sulfonyl chloride moiety is a potent electrophile, readily reacting with a wide range of nucleophiles, including amines, alcohols, and phenols, to form sulfonamides and sulfonate esters, respectively. This reactivity makes them indispensable reagents in organic synthesis. Furthermore, the aromatic ring can be substituted with various other functional groups, leading to polyfunctionalized aryl sulfonyl chlorides that offer multiple points for chemical modification.
Contextualization of Methyl 4-bromo-2-(chlorosulfonyl)benzoate within Aromatic Synthesis
This compound is a prime example of a polyfunctionalized aryl sulfonyl chloride. Its structure incorporates three key reactive sites: a sulfonyl chloride group, a methyl ester, and a bromine atom attached to the aromatic ring. This unique combination of functionalities allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of a variety of complex organic molecules. The presence of both an electrophilic sulfonyl chloride and a bromine atom, which can participate in cross-coupling reactions, positions this compound as a strategic linchpin in the construction of intricate aromatic systems.
Research Objectives and Scope
This article aims to provide a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and applications as a multifunctional building block. The scope is strictly limited to the scientific and technical aspects of this compound within the realm of organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-2-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVOUPRBGBQUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374249-95-2 | |
| Record name | methyl 4-bromo-2-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Properties and Synthesis of Methyl 4 Bromo 2 Chlorosulfonyl Benzoate
Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the interactive data table below.
| Property | Value | Reference |
| CAS Number | 1374249-95-2 | |
| Molecular Formula | C₈H₆BrClO₄S | uni.lu |
| Molecular Weight | 313.55 g/mol | |
| Monoisotopic Mass | 311.88586 Da | uni.lu |
| Predicted XLogP3 | 3.1 | uni.lu |
Note: The data in this table is based on available chemical database information.
Spectroscopic Data
While detailed, publicly available experimental spectroscopic data for this compound is limited, predicted data and data from analogous compounds provide valuable insights into its structural characterization. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The ¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. Infrared (IR) spectroscopy would reveal strong absorption bands corresponding to the S=O stretches of the sulfonyl chloride and the C=O stretch of the ester. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns for bromine and chlorine.
Bromination Strategies for Substituted Benzoates
Synthesis of this compound
The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. One plausible synthetic route begins with the bromination of a suitable benzoic acid derivative, followed by esterification and subsequent chlorosulfonylation.
For example, a related compound, 2-bromo-4-(methylsulfonyl)benzoic acid, is synthesized from 2-nitro-4-(chlorosulfonyl)benzoyl chloride through reduction and subsequent reactions. google.com The synthesis of methyl 4-bromobenzoate (B14158574) can be achieved by the esterification of 4-bromobenzoic acid with methanol. chemicalbook.com A general method for preparing aryl sulfonyl chlorides involves the diazotization of an amino group on the aromatic ring, followed by reaction with sulfur dioxide and a copper(I) chloride catalyst. google.com
A specific synthetic pathway for this compound would likely involve the chlorosulfonylation of methyl 4-bromobenzoate. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The directing effects of the existing substituents (bromo and methoxycarbonyl groups) would influence the position of the incoming chlorosulfonyl group.
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Bromo 2 Chlorosulfonyl Benzoate
Reactions at the Chlorosulfonyl Moiety
The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group, making it a valuable handle for a variety of chemical transformations. It readily undergoes reactions with nucleophiles and can also be reduced to other sulfur-containing functional groups.
The sulfur atom in the chlorosulfonyl group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion.
The reaction of methyl 4-bromo-2-(chlorosulfonyl)benzoate with primary and secondary amines is a fundamental transformation that yields the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry and materials science, as the resulting sulfonamide linkage is a key structural motif in many biologically active compounds and functional materials.
The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.
Reaction with Primary Amines: When this compound reacts with a primary amine (R-NH₂), it forms an N-substituted sulfonamide.
Reaction with Secondary Amines: Similarly, reaction with a secondary amine (R₂NH) yields an N,N-disubstituted sulfonamide.
Detailed research has demonstrated the utility of this reaction in the synthesis of various compounds. For instance, the reaction of this compound with different primary and secondary amines has been employed in the preparation of novel compounds with potential therapeutic applications.
Table 1: Examples of Sulfonamide Formation
| Amine | Product |
|---|---|
| Primary Amine (R-NH₂) | Methyl 4-bromo-2-(N-alkylsulfamoyl)benzoate |
Sulfonate esters are formed when this compound reacts with alcohols or phenols in the presence of a base. This reaction, analogous to the formation of sulfonamides, involves the nucleophilic attack of the hydroxyl group on the sulfonyl chloride. The resulting sulfonate esters are stable compounds and can be used as intermediates in further synthetic transformations.
The synthesis of sulfonic anhydrides from sulfonyl chlorides is also a known transformation, though less common. This can be achieved by reacting the sulfonyl chloride with a carboxylate salt or by a self-condensation reaction under specific conditions.
The chloride atom of the sulfonyl chloride group can be exchanged for other halogens, most notably fluoride (B91410). This is typically achieved by treating the sulfonyl chloride with a source of fluoride ions, such as potassium fluoride (KF) or a quaternary ammonium (B1175870) fluoride salt. The resulting sulfonyl fluorides often exhibit different reactivity profiles compared to their sulfonyl chloride counterparts and are valuable reagents in their own right, particularly in the context of "click chemistry."
The sulfonyl chloride group can be reduced to lower oxidation states of sulfur, providing access to other important functional groups.
Reduction of this compound can lead to the formation of the corresponding sulfinic acid. This transformation is typically achieved using reducing agents such as sodium sulfite (B76179) or zinc dust. The resulting sulfinic acids are versatile intermediates that can be further oxidized or reduced.
Alternatively, reaction with hydrazine (B178648) can lead to the formation of sulfonyl hydrazides. These compounds are useful in various synthetic applications, including the synthesis of heterocyclic compounds and as precursors to other functional groups.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sulfonamides |
| Sulfonate Esters |
| Sulfonic Anhydrides |
| Sulfonyl Fluorides |
| Sulfinic Acids |
| Sulfonyl Hydrazides |
| Primary Amines |
| Secondary Amines |
| Alcohols |
| Phenols |
| Potassium Fluoride |
| Sodium Sulfite |
| Zinc |
| Hydrazine |
| Hydrogen Chloride |
| Chloride |
| Fluoride |
Hydrolytic Stability and Decomposition Pathways
The hydrolytic stability of this compound is dictated by the reactivity of the sulfonyl chloride functional group (-SO₂Cl). Like most aromatic sulfonyl chlorides, it is susceptible to hydrolysis, yielding the corresponding sulfonic acid, Methyl 4-bromo-2-(sulfo)benzoate, and hydrochloric acid. This process is of significant interest as it determines the compound's shelf-life and compatibility with aqueous reaction media.
The mechanism for the hydrolysis of aromatic sulfonyl chlorides in neutral or alkaline water is generally accepted to be a bimolecular nucleophilic substitution (Sₙ2) pathway. rsc.org In this process, a water molecule or a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.
The rate of hydrolysis is highly influenced by the electronic nature of the substituents on the aromatic ring. For alkaline hydrolysis, the reaction rates conform to the Hammett equation with a positive ρ-value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. rsc.org In this compound, both the bromine atom at the 4-position and the methyl ester group at the 1-position act as electron-withdrawing groups. Their combined effect is expected to increase the electrophilicity of the sulfonyl sulfur atom, making the compound more susceptible to nucleophilic attack by water compared to unsubstituted benzenesulfonyl chloride.
Under neutral conditions (solvolysis), the Hammett plot for the hydrolysis of substituted benzenesulfonyl chlorides can be curved, suggesting a more complex interplay of factors in the transition state where bond-making and bond-breaking are more comparable. rsc.org However, the presence of strong electron-withdrawing substituents generally leads to an increased rate of hydrolysis.
Decomposition primarily follows the hydrolytic pathway. In the presence of other nucleophiles, such as alcohols or amines, decomposition will occur via the formation of the corresponding sulfonate esters or sulfonamides, respectively. It is also noteworthy that the low solubility of many aryl sulfonyl chlorides in water can offer a degree of protection against hydrolysis, as the reaction can only occur at the solvent-substrate interface.
| Factor | Influence on Stability | Rationale for this compound |
|---|---|---|
| Electronic Effects | Decreased by electron-withdrawing groups (EWGs) | The bromo and methyl ester groups are EWGs, which decrease stability by making the sulfur atom more electrophilic. |
| Steric Hindrance | Increased by bulky ortho substituents | The ortho-chlorosulfonyl group itself does not sterically protect the sulfur atom from nucleophilic attack. |
| pH of Medium | Decreased significantly in alkaline conditions (high pH) | The potent nucleophile OH⁻ reacts much faster than H₂O, accelerating hydrolysis. |
| Solubility | Increased in non-aqueous or low-water content systems | Low aqueous solubility limits the interaction between the sulfonyl chloride and water, slowing hydrolysis. |
| Temperature | Decreased at higher temperatures | Hydrolysis rate increases with temperature, consistent with general reaction kinetics. |
Reactions at the Aryl Bromide Position
Functionalization of this compound at the C4-position requires reactions that selectively target the carbon-bromine bond while tolerating the highly reactive sulfonyl chloride and methyl ester moieties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, their application to this compound presents a significant chemoselectivity challenge. The molecule possesses two potential sites for oxidative addition of palladium(0): the C−Br bond and the S−Cl bond of the sulfonyl chloride group. The relative reactivity of these sites is crucial in determining the reaction outcome. For Suzuki-Miyaura couplings, the general reactivity order has been reported as Ar−I > Ar−SO₂Cl > Ar−Br > Ar−Cl, which suggests that the sulfonyl chloride group may be more reactive than the aryl bromide. researchgate.net Therefore, achieving selective coupling at the C−Br bond requires careful optimization of catalysts, ligands, and reaction conditions to favor oxidative addition into the C−Br bond over the S−Cl bond.
The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester.
Given the higher potential reactivity of the sulfonyl chloride group, a successful Suzuki-Miyaura coupling at the aryl bromide position of this compound would likely require a catalyst system that exhibits a kinetic preference for the C-Br bond. Ligand choice is paramount; sterically hindered biarylphosphine ligands, which are known to facilitate the coupling of less reactive aryl chlorides, might be tuned to selectively activate the C-Br bond over the S-Cl bond under specific conditions. Mild bases and lower reaction temperatures would be necessary to minimize competing reactions, including hydrolysis of the sulfonyl chloride and the boronic acid. While challenging, a selective transformation could theoretically yield valuable biaryl compounds containing the intact methyl ester and chlorosulfonyl functionalities for further derivatization.
| Component | Examples | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the Pd center and modulates its reactivity and selectivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu | Activates the organoboron species for transmetalation. |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and influences reaction kinetics. |
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org The Sonogashira reaction couples aryl halides with terminal alkynes to produce aryl alkynes. wikipedia.org Both reactions are cornerstones of C-C bond formation.
For this compound, both the C−Br and S−Cl bonds are potential sites for the initial oxidative addition step. The reactivity of aryl bromides in these reactions is well-established. beilstein-journals.orgwordpress.com Electron-withdrawing groups on the aryl halide, such as those present in the target molecule, are known to facilitate oxidative addition, which could enhance the reactivity of the C-Br bond. wordpress.com However, sulfonyl chlorides have also been employed as electrophiles in Heck-type reactions. rsc.org Consequently, achieving chemoselectivity remains the primary obstacle. A successful Heck or Sonogashira reaction at the C4 position would require a catalyst system that can discriminate between the two electrophilic sites. The use of specific ligands, additives, or milder reaction conditions would be essential to favor the desired C-C bond formation while preserving the sulfonyl chloride group.
| Reaction | Component | Examples |
|---|---|---|
| Heck Reaction | Palladium Precatalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tol)₃, NHC ligands | |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | |
| Solvent | DMF, NMP, Acetonitrile | |
| Sonogashira Reaction | Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | CuI (often used, but copper-free systems exist) | |
| Ligand | PPh₃, XPhos | |
| Base | Et₃N, Piperidine, Diisopropylamine | |
| Solvent | THF, DMF, Toluene |
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. wikipedia.org While this reaction is highly effective for aryl bromides, its application to this compound is fundamentally compromised by the presence of the sulfonyl chloride group.
The sulfonyl chloride moiety is exceptionally reactive towards amine nucleophiles, readily undergoing a rapid, uncatalyzed reaction to form a stable sulfonamide. This reaction is typically much faster than the palladium-catalyzed C-N coupling process. Therefore, any attempt to perform a Buchwald-Hartwig amination on this substrate would almost certainly result in the immediate formation of the corresponding sulfonamide derivative at the C2 position, leaving the C-Br bond untouched. Chemoselective amination at the aryl bromide site in the presence of an unprotected sulfonyl chloride is considered synthetically unfeasible under standard conditions.
Magnesium or Lithium Halogen-Metal Exchange
Halogen-metal exchange reactions, using reagents like organolithiums (e.g., n-BuLi, t-BuLi) or Grignard reagents (e.g., i-PrMgCl), are common methods for converting aryl halides into highly reactive organometallic species. wikipedia.orgwikipedia.org These intermediates can then be trapped with various electrophiles.
However, this strategy is not viable for this compound due to profound functional group incompatibility. The aryllithium or aryl Grignard reagent that would be generated upon halogen-metal exchange is a very strong nucleophile and base. libretexts.org The substrate itself contains two highly electrophilic functional groups: the methyl ester and the sulfonyl chloride.
Upon formation, the organometallic intermediate would be immediately quenched via a rapid intramolecular or intermolecular reaction at one of these electrophilic sites. The sulfonyl chloride is particularly susceptible to attack by such powerful nucleophiles. While modern exchange reagents like i-PrMgCl·LiCl have shown tolerance for some functional groups like esters at very low temperatures, a sulfonyl chloride is far too reactive to survive these conditions. clockss.org Consequently, any attempt to perform a halogen-metal exchange on this molecule would lead to a complex mixture of decomposition products rather than the desired C4-metalated intermediate.
Nucleophilic Aromatic Substitution (if activated)
The aromatic ring of this compound is activated for nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the presence of the strongly electron-withdrawing chlorosulfonyl (-SO₂Cl) group positioned ortho to the bromine atom, which serves as the leaving group. Electron-withdrawing groups in the ortho or para positions stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. libretexts.orglibretexts.org
The generally accepted mechanism for this transformation is a two-step addition-elimination process. libretexts.orguomustansiriyah.edu.iq
Addition Step: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion (the Meisenheimer complex). This step is typically the rate-determining step as it involves the temporary loss of aromaticity. libretexts.orguomustansiriyah.edu.iq
Elimination Step: The aromaticity is restored by the departure of the bromide ion, resulting in the substituted product. uomustansiriyah.edu.iq
Recent research has also explored the possibility of concerted SNAr mechanisms, where bond formation and bond-breaking occur in a single step, although the two-step pathway via a Meisenheimer complex is widely accepted for highly activated systems. researchgate.netrsc.org The rate and success of the substitution depend on the nucleophile's strength, steric factors, and reaction conditions such as temperature and solvent.
Table 1: Potential SNAr Reactions of this compound
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Amine | Ammonia (B1221849) (NH₃) | Methyl 4-amino-2-(chlorosulfonyl)benzoate |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methyl 4-methoxy-2-(chlorosulfonyl)benzoate |
| Hydroxide | Sodium Hydroxide (NaOH) | Methyl 4-hydroxy-2-(chlorosulfonyl)benzoate |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 4-(phenylthio)-2-(chlorosulfonyl)benzoate |
Reactions at the Methyl Ester Functionality
The methyl ester group provides another site for nucleophilic attack, specifically nucleophilic acyl substitution. These reactions typically proceed through a tetrahedral intermediate.
Hydrolysis to Carboxylic Acid
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, is a common and often irreversible method. The reaction involves the attack of a hydroxide ion on the ester's carbonyl carbon. Subsequent protonation of the resulting carboxylate salt with a strong acid yields the final carboxylic acid product.
Table 2: Typical Conditions for Hydrolysis of the Methyl Ester
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Saponification | Sodium Hydroxide (NaOH) in Methanol/Water | Sodium 4-bromo-2-(chlorosulfonyl)benzoate |
| 2. Acidification | Hydrochloric Acid (HCl) | 4-Bromo-2-(chlorosulfonyl)benzoic acid |
Transesterification with Alcohols
Transesterification is the process of converting one ester into another by reacting it with an alcohol. ucla.edu This reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). masterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant is typically used in a large excess, often serving as the solvent. ucla.edulibretexts.org
For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would produce Ethyl 4-bromo-2-(chlorosulfonyl)benzoate and methanol.
Table 3: Transesterification Reaction Example
| Reactant Alcohol | Catalyst | Product Ester |
|---|---|---|
| Ethanol | H₂SO₄ (acid) or NaOEt (base) | Ethyl 4-bromo-2-(chlorosulfonyl)benzoate |
| Isopropanol | H₂SO₄ (acid) or NaO-iPr (base) | Isopropyl 4-bromo-2-(chlorosulfonyl)benzoate |
Amidation with Amines
The conversion of the methyl ester to an amide (amidation or aminolysis) can be achieved by reaction with ammonia or a primary or secondary amine. This reaction is generally slower than hydrolysis and often requires elevated temperatures or the use of a catalyst. researchgate.net The reactivity of esters toward amines is lower than that of more activated carboxylic acid derivatives like acid chlorides. libretexts.org Computational studies on the aminolysis of methyl benzoate (B1203000) suggest that the reaction can proceed through either a concerted or a stepwise mechanism, with the latter being favored in the presence of a catalyst that facilitates proton transfer. acs.org
Table 4: Amidation Reactions with Various Amines
| Amine Reagent | Product Amide |
|---|---|
| Ammonia (NH₃) | 4-Bromo-2-(chlorosulfonyl)benzamide |
| Methylamine (CH₃NH₂) | 4-Bromo-N-methyl-2-(chlorosulfonyl)benzamide |
| Aniline (C₆H₅NH₂) | 4-Bromo-N-phenyl-2-(chlorosulfonyl)benzamide |
Chemo- and Regioselective Transformations
This compound possesses three distinct electrophilic sites: the sulfur atom of the sulfonyl chloride, the carbonyl carbon of the methyl ester, and the bromine-substituted carbon of the aromatic ring. This polyfunctionality allows for the possibility of chemo- and regioselective reactions, where a reagent selectively reacts with one functional group over the others.
The relative reactivity of these sites towards a nucleophile is generally: Sulfonyl chloride > Methyl ester > Aryl bromide
Sulfonyl Chlorides: These are highly reactive electrophiles. They react readily with a wide range of nucleophiles such as water, alcohols, and amines to form sulfonic acids, sulfonate esters, and sulfonamides, respectively. wikipedia.org These reactions often occur under mild conditions (e.g., room temperature).
Methyl Ester: The ester group is less electrophilic than the sulfonyl chloride. Reactions like hydrolysis or amidation typically require more forcing conditions, such as heating or the presence of a strong acid or base catalyst. libretexts.org
Aryl Bromide: The C-Br bond is the least reactive site. Nucleophilic aromatic substitution at this position requires an activated ring (which is the case here) but often necessitates higher temperatures and/or strong nucleophiles to proceed at a practical rate. libretexts.org
This hierarchy of reactivity allows for selective transformations. For instance, treatment with an amine at low temperature would likely lead to the formation of a sulfonamide, leaving the ester and bromo groups intact. Conversely, achieving SNAr at the bromine position without affecting the other groups would be challenging and require carefully chosen conditions and nucleophiles.
Table 5: Predicted Chemoselectivity with a Generic Nucleophile (Nu⁻)
| Reaction Conditions | Most Likely Site of Reaction | Primary Product Type |
|---|---|---|
| Mild (e.g., low temperature, short reaction time) | Sulfonyl Chloride (-SO₂Cl) | Sulfonyl derivative (e.g., sulfonamide) |
| Moderate (e.g., heating, catalysis) | Methyl Ester (-COOCH₃) | Carboxylic acid derivative (e.g., amide) |
| Forcing (e.g., high temperature, strong nucleophile) | Aryl Bromide (-Br) | SNAr product |
Kinetic and Mechanistic Studies of Key Transformations
While specific kinetic and mechanistic studies for this compound are not extensively documented in the literature, the principles governing its key transformations can be inferred from studies on analogous compounds.
Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr reactions is a subject of ongoing investigation. While the stepwise Meisenheimer complex pathway is widely accepted, recent studies have used kinetic isotope effects and computational analysis to probe for concerted pathways. researchgate.net Comprehensive kinetic studies on related amination reactions have been used to identify catalytic species formed in situ and rationalize complex reaction profiles, revealing that the mechanism can change depending on the specific reagents and conditions used. rsc.org
Reactions at the Ester Functionality: The kinetics of ester aminolysis have been studied for various benzoate esters. researchgate.netacs.org Such studies often reveal the reaction order with respect to the amine and can elucidate the role of catalysts. For example, the rate of ammonolysis for benzoate esters is influenced by the acidity of the alcohol leaving group, and the reaction can be catalyzed by ammonium ions. researchgate.net The mechanism is believed to involve a tetrahedral intermediate, with the rate-limiting step depending on the specific reactants and conditions. researchgate.netnih.gov Computational studies have been employed to map the energy profiles of possible concerted and stepwise pathways for the aminolysis of methyl benzoate, providing deeper insight into the transition states. acs.org
Synthesis of Novel Sulfonamide Derivatives from this compound
The chlorosulfonyl group is the most reactive electrophilic site on the molecule, making it an ideal handle for the introduction of sulfonamide functionalities. The reaction between sulfonyl chlorides and primary or secondary amines is a robust and widely used method for forming the sulfonamide bond, a key structural motif in many pharmaceutical agents. nih.govnih.gov This transformation is typically rapid and high-yielding. researchgate.net
The straightforward and efficient reaction of the sulfonyl chloride moiety with a wide array of commercially available amines enables the rapid generation of diverse sulfonamide libraries. By reacting this compound with various amines, a collection of compounds with the general structure shown below can be synthesized. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.com
The scope of the amine component is broad and can include aliphatic, aromatic, and heterocyclic amines, each imparting distinct physicochemical properties to the final molecule. This modularity is highly advantageous for tuning properties like solubility, polarity, and biological target affinity.
Table 1: Exemplar Library of Sulfonamide Derivatives This table is illustrative, based on the general reactivity of sulfonyl chlorides with amines.
| Amine (R¹R²NH) | Product Name | Resulting R¹/R² Group |
|---|---|---|
| Ammonia | Methyl 4-bromo-2-(sulfamoyl)benzoate | H, H |
| Aniline | Methyl 4-bromo-2-(N-phenylsulfamoyl)benzoate | Phenyl, H |
| Diethylamine | Methyl 4-bromo-2-(N,N-diethylsulfamoyl)benzoate | Ethyl, Ethyl |
| Morpholine | Methyl 4-bromo-2-(morpholinosulfonyl)benzoate | -(CH₂)₂O(CH₂)₂- |
Structure-Reactivity Relationships in Sulfonamide Formation
The formation of sulfonamides from sulfonyl chlorides and amines follows a nucleophilic substitution mechanism at the sulfur atom. The rate and success of this reaction are influenced by several factors related to the structure of the amine nucleophile.
Nucleophilicity: The nucleophilicity of the amine is a primary determinant of the reaction rate. Electron-rich amines, such as aliphatic amines, are generally more reactive than electron-deficient amines, like anilines with electron-withdrawing substituents.
Steric Hindrance: Steric bulk on both the amine and the sulfonyl chloride can impede the reaction. Highly hindered secondary amines may react sluggishly or require more forcing conditions compared to less hindered primary amines.
Basicity: The basicity of the amine plays a dual role. While stronger bases are often better nucleophiles, they can also promote side reactions. An external, non-nucleophilic base is often added to the reaction to quench the HCl formed, thus preventing the protonation and deactivation of the amine nucleophile. mdpi.com
The electrophilicity of the sulfonyl chloride itself is generally high, ensuring that reactions with a broad range of amines are feasible.
Construction of Biaryl Systems via Cross-Coupling of the Bromide Moiety
The aryl bromide functional group is a key site for carbon-carbon bond formation, most notably through transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for the synthesis of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. chemrevlett.comresearchgate.net
The bromide in Methyl 4-bromo-2-(sulfamoyl)benzoate derivatives can be coupled with a variety of organometallic reagents to introduce a new aryl or heteroaryl ring. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (e.g., a boronic acid or ester) and a palladium catalyst, is one of the most common methods due to the stability and low toxicity of the boron reagents. chemrevlett.com
The general scheme involves the reaction of the aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. This strategy allows for the modular synthesis of a wide range of substituted biaryls.
Table 2: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions This table illustrates potential biaryl products based on established Suzuki coupling methodologies.
| Arylboronic Acid | Catalyst/Base System | Product Core Structure |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biphenyl |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 4'-Methoxy-biphenyl |
| Pyridine-3-boronic acid | PdCl₂(dppf) / K₂CO₃ | 3-Phenylpyridine |
Elaboration of the Methyl Ester Group
The methyl ester represents a third reactive handle that can be modified, typically after the derivatization of the more reactive sulfonyl chloride and aryl bromide moieties.
The most common transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a hydroxide salt (e.g., NaOH or LiOH), followed by acidic workup. Acid-catalyzed hydrolysis is also possible but is often slower.
Once formed, the carboxylic acid serves as a versatile intermediate for further functionalization. It can be converted into a variety of analogues, including:
Amides: By coupling with amines using standard peptide coupling reagents (e.g., HATU, EDC).
Esters: Through Fischer esterification with different alcohols under acidic conditions.
Acid Chlorides: By reaction with reagents like thionyl chloride or oxalyl chloride, creating a highly reactive intermediate for further conversions.
Furthermore, the methyl ester can be directly converted to other derivatives. For instance, reaction with hydrazine hydrate (B1144303) can yield the corresponding acid hydrazide, a useful intermediate for synthesizing heterocyclic compounds. impactfactor.org
Table 3: Potential Modifications of the Ester Functional Group
| Reagent(s) | Product Functional Group |
|---|---|
| 1. NaOH (aq), 2. HCl (aq) | Carboxylic Acid |
| R'OH, H⁺ (catalyst) | Ester (OR') |
| R'₂NH, Coupling Agent | Amide (NR'₂) |
Synthesis of Amide and Hydrazide Linkers
The chlorosulfonyl group of this compound is a highly reactive electrophilic site, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. This reactivity is the cornerstone for the synthesis of a diverse range of amide linkers. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction scheme for the formation of sulfonamides from this compound is as follows:
Reaction with primary amines:
this compound + R-NH₂ → Methyl 4-bromo-2-(N-alkyl/aryl-sulfamoyl)benzoate + HCl
Reaction with secondary amines:
this compound + R₂NH → Methyl 4-bromo-2-(N,N-dialkyl/diaryl-sulfamoyl)benzoate + HCl
Similarly, the reaction with hydrazine and its derivatives provides access to sulfonyl hydrazides, which are valuable intermediates in their own right, often serving as precursors for more complex heterocyclic systems or as dynamic covalent linkers.
Reaction with hydrazine:
this compound + N₂H₄ → Methyl 4-bromo-2-(hydrazinosulfonyl)benzoate + HCl
The selection of the amine or hydrazine component is critical as it introduces a point of diversity into the final molecule. A variety of commercially available or synthetically accessible amines and hydrazines can be employed, allowing for the generation of large libraries of compounds for screening purposes.
Below is a representative table of potential amide and hydrazide derivatives synthesized from this compound, illustrating the potential for molecular diversification.
| Amine/Hydrazine Reactant | Product Name | Potential Application Area |
| Aniline | Methyl 4-bromo-2-(N-phenylsulfamoyl)benzoate | Medicinal Chemistry Scaffolds |
| Piperidine | Methyl 4-bromo-2-(piperidin-1-ylsulfonyl)benzoate | Agrochemical Research |
| Hydrazine hydrate | Methyl 4-bromo-2-(hydrazinosulfonyl)benzoate | Precursor for Heterocycles |
| Phenylhydrazine | Methyl 4-bromo-2-(2-phenylhydrazin-1-ylsulfonyl)benzoate | Intermediate for Dye Synthesis |
Detailed Research Findings:
While specific research articles detailing the synthesis of a wide array of amide and hydrazide linkers directly from this compound are not abundant in readily accessible literature, the fundamental reactivity of sulfonyl chlorides is well-established. The principles of sulfonamide formation are a cornerstone of medicinal and materials chemistry. The presence of the bromo and methyl ester functionalities on the aromatic ring of this specific compound provides additional handles for subsequent transformations, making it an attractive, albeit under-documented, building block for combinatorial chemistry efforts.
Sequential Multi-Step Transformations
The true synthetic utility of this compound is realized in its application in sequential multi-step transformations. The differential reactivity of its three functional groups—the chlorosulfonyl, the bromo, and the methyl ester—allows for a stepwise and controlled elaboration of the molecular structure.
A plausible synthetic sequence could involve the following steps:
Sulfonamide Formation: The initial and most facile reaction is the derivatization of the chlorosulfonyl group with an amine or hydrazine, as detailed in the previous section. This step introduces the first element of diversity.
Cross-Coupling Reactions: The aryl bromide functionality is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 4-position of the benzene (B151609) ring.
Ester Hydrolysis or Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further extending the molecular framework. Alternatively, the ester can be directly converted to an amide via aminolysis.
This sequential approach enables the construction of complex molecules with a high degree of structural diversity from a single starting material. The order of these transformations can be strategically varied to achieve the desired final product.
The following table outlines a hypothetical multi-step synthesis to illustrate the potential of this building block:
| Step | Reaction Type | Reagents | Intermediate/Product |
| 1 | Sulfonamide Formation | Benzylamine, Triethylamine | Methyl 4-bromo-2-(N-benzylsulfamoyl)benzoate |
| 2 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Methyl 2-(N-benzylsulfamoyl)-[1,1'-biphenyl]-4-carboxylate |
| 3 | Ester Hydrolysis | LiOH, THF/H₂O | 2-(N-benzylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid |
| 4 | Amide Coupling | Propylamine, HATU, DIPEA | N-benzyl-4'-(propylcarbamoyl)-[1,1'-biphenyl]-2-sulfonamide |
Detailed Research Findings:
The concept of utilizing multi-functional scaffolds for sequential reactions is a powerful strategy in modern organic synthesis. While specific documented examples initiating from this compound are sparse in the surveyed literature, the individual transformations (sulfonamide formation, palladium-catalyzed cross-coupling, and ester manipulation) are all high-yielding and well-precedented reactions. The strategic combination of these reactions on the title compound framework represents a logical and efficient approach to molecular diversification, likely explored in proprietary industrial research and development settings. The utility of such building blocks is particularly pronounced in the generation of compound libraries for high-throughput screening in drug discovery and materials science.
Conclusion
Methyl 4-bromo-2-(chlorosulfonyl)benzoate is a strategically important polyfunctionalized building block in organic synthesis. Its unique combination of a reactive sulfonyl chloride, a versatile bromine atom, and a modifiable methyl ester group allows for a diverse array of chemical transformations. The ability to selectively address each of these functional groups provides chemists with a powerful tool for the efficient construction of complex aromatic molecules. As the demand for novel and sophisticated organic compounds continues to grow, the utility of such multifunctional reagents is poised to become even more critical in advancing the frontiers of chemical synthesis.
Spectroscopic Characterization and Advanced Structural Elucidation of Methyl 4 Bromo 2 Chlorosulfonyl Benzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H, ¹³C, and Heteronuclear NMR for Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in a molecule.
For a close derivative, Methyl 4-bromo-2-(methylsulfonyl)benzoate , the ¹H NMR spectrum offers key insights. The aromatic region would be expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The substitution pattern (at positions 1, 2, and 4) dictates a specific splitting pattern. The proton at C5 would likely appear as a doublet, coupled to the proton at C6. The proton at C3 would also be a doublet, coupled to the proton at C6. The proton at C6, being coupled to both H3 and H5, would appear as a doublet of doublets. The methyl groups of the ester and the sulfonyl functionalities would each present as sharp singlets in the upfield region of the spectrum, with distinct chemical shifts due to their different electronic environments.
The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon atoms. For Methyl 4-bromo-2-(chlorosulfonyl)benzoate, one would expect to observe signals for the eight distinct carbons: the methyl ester carbon, the carbonyl carbon, and the six aromatic carbons. The carbons directly attached to electronegative atoms (bromine, sulfur, oxygen) would be significantly deshielded and appear at lower field.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| OCH₃ | ~3.9 | Singlet |
| Ar-H3 | ~8.2 | Doublet |
| Ar-H5 | ~7.9 | Doublet of Doublets |
Note: Data is predictive based on analogous structures.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| OCH₃ | ~53 |
| C=O | ~164 |
| Ar-C4 (C-Br) | ~128 |
| Ar-C2 (C-SO₂Cl) | ~140 |
| Ar-C1 | ~132 |
| Ar-C6 | ~130 |
| Ar-C5 | ~134 |
Note: Data is predictive based on analogous structures.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle provided by 1D spectra.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H3 with H-none, H5 with H6), confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This experiment would definitively assign the ¹³C signals for the protonated aromatic carbons by correlating the ¹H signals of H3, H5, and H6 to their attached carbons C3, C5, and C6, respectively.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations would be expected from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and from the aromatic protons to adjacent and geminal carbons, confirming the placement of the ester and chlorosulfonyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of nuclei. For a molecule like this, NOESY could show through-space correlations between the methyl ester protons and the aromatic proton at the C6 position, helping to confirm the conformation of the ester group relative to the ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₈H₆BrClO₄S), the exact mass can be calculated based on the most abundant isotopes. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, providing a definitive signature for the presence of these halogens.
While experimental data for the target compound is not available, predicted data for various adducts have been calculated.
Table 3: Predicted HRMS Data for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 312.89314 |
| [M+Na]⁺ | 334.87508 |
Data sourced from PubChem predictions.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, this method would provide precise bond lengths, bond angles, and torsional angles.
Although a crystal structure for the target compound is not publicly available, data from a related compound, Methyl 4-bromobenzoate (B14158574) , can illustrate the type of information obtained. The analysis of Methyl 4-bromobenzoate reveals an orthorhombic crystal system (space group Pbca). The molecule is nearly planar, and the crystal packing is influenced by intermolecular interactions, including a notable Br···O short contact. For this compound, one would expect the analysis to reveal the orientation of the chlorosulfonyl and methyl ester groups relative to the benzene ring, which is often influenced by steric and electronic factors, as well as intermolecular packing forces in the crystal lattice.
Table 4: Illustrative Crystallographic Data for Methyl 4-bromobenzoate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.8485 (18) |
| b (Å) | 5.8921 (8) |
| c (Å) | 19.613 (2) |
Data for illustrative purposes from a related structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands:
C=O Stretch: A strong band around 1720-1740 cm⁻¹ for the ester carbonyl group.
S=O Stretch: Two strong bands for the sulfonyl group (SO₂), typically appearing around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).
C-O Stretch: Bands associated with the ester C-O bonds in the 1250-1300 cm⁻¹ region.
S-Cl Stretch: A characteristic band for the sulfur-chlorine bond, which typically appears in the far-infrared region, often around 375 cm⁻¹.
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.
C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.
The Raman spectrum would also show these vibrations, though the relative intensities may differ. For instance, the symmetric S=O stretch and aromatic ring vibrations are often strong in the Raman spectrum.
Table 5: Expected Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1720 - 1740 |
| Sulfonyl S=O | Asymmetric Stretch | 1370 - 1380 |
| Sulfonyl S=O | Symmetric Stretch | 1170 - 1190 |
| Ester C-O | Stretch | 1250 - 1300 |
| Sulfonyl S-Cl | Stretch | ~375 |
Electronic Absorption and Emission Spectroscopy (if relevant chromophores are present)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is dependent on the presence of chromophores. The primary chromophore in this compound is the substituted benzene ring. Substituted benzoic acids and their esters typically exhibit absorption bands in the UV region. The presence of the bromine atom and the electron-withdrawing chlorosulfonyl and methyl ester groups would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. One would anticipate absorption bands related to π → π* transitions of the aromatic system. This compound is not expected to be fluorescent, so emission spectroscopy would likely not be a relevant characterization technique.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
DFT calculations can map the electron density distribution within Methyl 4-bromo-2-(chlorosulfonyl)benzoate, revealing details about its bonding and atomic charges. The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's electronic behavior.
The spatial distribution of the HOMO indicates regions that are rich in electrons and thus susceptible to electrophilic attack, while the LUMO's distribution highlights electron-deficient areas prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the bromine atom, owing to their electron-donating and lone-pair characteristics. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing chlorosulfonyl and methyl ester groups.
From the energies of the HOMO and LUMO, several reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a theoretical framework for predicting how the molecule will behave in chemical reactions.
A key descriptor is the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. Other important reactivity indices include ionization potential, electron affinity, chemical hardness, and the electrophilicity index. These parameters are instrumental in comparing the reactivity of different molecules and understanding their reaction mechanisms. For instance, a study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives utilized DFT to determine that a smaller HOMO-LUMO band gap correlated with higher reactivity mdpi.com.
The molecular electrostatic potential (MEP) surface is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonyl and ester groups, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
| Reactivity Descriptor | Theoretical Significance |
| HOMO Energy | Correlates with the ability to donate electrons. |
| LUMO Energy | Correlates with the ability to accept electrons. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential | The energy required to remove an electron. |
| Electron Affinity | The energy released when an electron is added. |
| Chemical Hardness | Measures resistance to change in electron distribution. |
| Electrophilicity Index | Quantifies the ability of a molecule to accept electrons. |
Reaction Pathway and Transition State Analysis
Computational methods are invaluable for mapping the potential energy surface of a reaction, allowing for the detailed investigation of reaction mechanisms, including the identification of transition states and intermediates.
The chlorosulfonyl group is a key functional group in this compound, and understanding its reactions is crucial. Theoretical calculations can be employed to model the mechanisms of sulfonylation reactions, where this compound acts as a sulfonylating agent. By calculating the energy profiles of different possible pathways, the most favorable mechanism can be determined. This involves locating the transition state structures and calculating their activation energies. Such studies can reveal the step-by-step process of bond formation and cleavage, providing a level of detail that is often difficult to obtain through experimental means alone.
The bromine atom on the benzene ring of this compound makes it a suitable substrate for various cross-coupling reactions, such as Suzuki or Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds. Computational studies can be used to understand the regioselectivity and stereoselectivity of these reactions. By modeling the catalytic cycle and comparing the activation barriers for different reaction pathways, it is possible to predict which products will be favored. This is particularly important when multiple reactive sites are present in the molecule. For example, DFT studies have been successfully applied to understand the reactivity and electronic properties of compounds undergoing Suzuki cross-coupling reactions mdpi.com.
Conformational Analysis and Energy Minimization
Molecules with rotatable bonds, like the methyl ester and chlorosulfonyl groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangement of atoms in space.
Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
The prediction of spectroscopic parameters through computational methods is a powerful tool for the structural elucidation of organic molecules. For this compound, these predictions can provide valuable insights into its nuclear magnetic resonance (NMR) spectrum, aiding in the assignment of chemical shifts and coupling constants.
In the absence of direct experimental studies on this compound, the computational approach relies on methods that have been successfully applied to similar substituted aromatic compounds. Density Functional Theory (DFT) is a prominent method for predicting NMR chemical shifts. nih.govnih.gov The process typically involves the following steps:
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its most stable conformation. This is often achieved using a specific functional and basis set, such as B3LYP with a 6-31G(d) basis set. nih.govmdpi.com
NMR Shielding Tensor Calculation: Once the geometry is optimized, the NMR shielding tensors are calculated for each nucleus (e.g., ¹H, ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov
Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). This can be done using a linear regression approach to improve accuracy. researchgate.net
Recent studies on substituted benzoic acid esters have demonstrated that DFT calculations can effectively rationalize and predict ¹H NMR chemical shifts, even in cases where conventional prediction protocols fail due to complex electronic and steric effects. nih.govresearchgate.net For brominated aromatic compounds, computational methods have been benchmarked to ensure accurate prediction of their properties. rsc.org The choice of functional and basis set can influence the accuracy of the prediction, with hybrid functionals like B3LYP and PBE0 often providing a good balance between accuracy and computational cost. researchgate.netrsc.org
The predicted chemical shifts for this compound would be influenced by the electronic effects of its substituents. The electron-withdrawing nature of the chlorosulfonyl and bromo groups, as well as the ester functionality, would lead to characteristic downfield shifts for the aromatic protons and carbons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
Note: The following data is illustrative and based on computational predictions for structurally similar compounds. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (ppm) |
| H-3 | 8.1 - 8.3 |
| H-5 | 7.9 - 8.1 |
| H-6 | 7.7 - 7.9 |
| OCH₃ | 3.9 - 4.1 |
Quantitative Structure-Property Relationship (QSPR) Studies related to Synthetic Efficiency
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and a specific property of interest, such as synthetic efficiency. For this compound, a QSPR study could help in optimizing its synthesis by identifying key molecular descriptors that correlate with reaction yield or rate.
A hypothetical QSPR study for the synthesis of this compound and its analogs would involve the following steps:
Data Set Collection: A series of related compounds would be synthesized, and their reaction yields or rates would be measured under consistent experimental conditions.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational software. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a QSPR model that correlates the calculated descriptors with the observed synthetic efficiency.
Model Validation: The predictive power of the developed QSPR model would be assessed using internal and external validation techniques.
For the synthesis of sulfonyl chlorides, factors such as the electron density on the aromatic ring and the steric hindrance around the reaction site are known to be important. orgsyn.orgorganic-chemistry.orgnih.gov A QSPR model could quantify the influence of these factors, allowing for the prediction of synthetic efficiency for new, unsynthesized derivatives. Descriptors such as HOMO-LUMO energies, atomic charges, and steric parameters would likely be significant in such a model. mdpi.com
Interactive Data Table: Illustrative Molecular Descriptors for a QSPR Study
Note: The following data is hypothetical and for illustrative purposes only.
| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Synthetic Yield (%) |
| Analog 1 | 250.1 | 3.2 | -6.5 | -1.2 | 75 |
| Analog 2 | 264.5 | 3.5 | -6.7 | -1.4 | 82 |
| This compound | 313.5 | 3.8 | -6.9 | -1.6 | TBD |
| Analog 3 | 328.0 | 4.1 | -7.1 | -1.8 | TBD |
This table illustrates the type of data that would be generated in a QSPR study. By establishing a correlation between the descriptors and the synthetic yield for known analogs, the yield for this compound (TBD - To Be Determined) and other new compounds could be predicted.
Applications of Methyl 4 Bromo 2 Chlorosulfonyl Benzoate in Complex Organic Synthesis
As a Key Intermediate in the Synthesis of Heterocyclic Compounds
The strategic placement of reactive functional groups in Methyl 4-bromo-2-(chlorosulfonyl)benzoate makes it an ideal starting material for the synthesis of various heterocyclic systems, particularly those containing sulfur and nitrogen. The chlorosulfonyl group is highly susceptible to nucleophilic attack, primarily by amines, leading to the formation of sulfonamides, which can then undergo intramolecular cyclization reactions.
A significant application in this context is the synthesis of benzothiadiazine 1,1-dioxides. While direct examples utilizing the bromo-substituted title compound are not extensively documented in readily available literature, the analogous synthesis using methyl 2-chlorosulfonyl benzoate (B1203000) serves as a strong precedent. In a typical reaction sequence, the chlorosulfonyl group reacts with a hydrazine (B178648) derivative to form a sulfonyl hydrazide. Subsequent intramolecular cyclization, often under thermal or acidic conditions, can lead to the formation of the benzothiadiazine 1,1-dioxide ring system. The presence of the bromine atom on the aromatic ring of this compound offers a valuable handle for further functionalization of the resulting heterocyclic core, allowing for the introduction of additional complexity and diversity.
The general reaction scheme for the formation of a benzothiadiazine 1,1-dioxide derivative from a related sulfonyl chloride is illustrated below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| Methyl 2-(chlorosulfonyl)benzoate | Hydrazine | 1. Reaction to form sulfonyl hydrazide. 2. Intramolecular cyclization. | Benzothiadiazinone 1,1-dioxide |
This reactivity profile highlights the potential of this compound as a precursor to a wide range of bromo-functionalized heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Precursor for Synthetically Challenging Aromatic Scaffolds
The orthogonal reactivity of the functional groups in this compound allows for its use as a precursor in the construction of complex and synthetically challenging aromatic scaffolds.
Design of Sulfonamide-Containing Building Blocks
The chlorosulfonyl moiety is a powerful electrophile that readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry and provides a straightforward method for creating a diverse library of sulfonamide-containing building blocks from this compound. nih.govnih.govresearchgate.net The general reaction is as follows:
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary or Secondary Amine (R¹R²NH) | Methyl 4-bromo-2-(R¹,R²-aminosulfonyl)benzoate |
By varying the amine component, a wide array of substituents can be introduced, each imparting unique steric and electronic properties to the resulting molecule. These sulfonamide derivatives can then serve as intermediates for the synthesis of more complex targets, including pharmacologically active compounds. The inherent biological activities associated with the sulfonamide functional group make these building blocks particularly attractive for drug discovery programs. nih.gov
Incorporation into Polyfunctionalized Aromatic Systems
The bromine atom on the aromatic ring of this compound provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This allows for the incorporation of the core scaffold into larger, polyfunctionalized aromatic systems.
While specific examples utilizing this compound in Suzuki or Stille coupling reactions are not prevalent in the reviewed literature, the reactivity of aryl bromides in these transformations is well-established. It is highly plausible that the bromo substituent could be leveraged to introduce aryl, heteroaryl, or alkyl groups, thereby constructing complex biaryl or other extended aromatic structures. The successful application of such cross-coupling strategies would depend on the careful selection of reaction conditions to avoid interference from the other reactive functional groups present in the molecule.
Building Block for Materials Chemistry (e.g., monomers for polymers)
The bifunctional nature of this compound and its derivatives lends itself to applications in materials chemistry, particularly as monomers for the synthesis of novel polymers. For instance, after conversion of the chlorosulfonyl group to a sulfonamide with a diamine, or the methyl ester to a diol, the resulting molecule would possess two reactive sites suitable for polymerization reactions.
For example, a diamine-derived sulfonamide of this compound could potentially undergo polycondensation with a diacyl chloride to form a polyamide. Alternatively, reduction of the methyl ester to a primary alcohol, followed by reaction of the chlorosulfonyl group, could yield a monomer for polyester (B1180765) or polyurethane synthesis. The presence of the bromine atom and the sulfonyl group in the polymer backbone would be expected to impart specific properties such as flame retardancy, thermal stability, and altered solubility.
Development of Novel Reagents and Catalysts (if derivatives function as such)
Derivatives of this compound, particularly those containing carefully designed sulfonamide ligands, have the potential to serve as precursors for novel reagents and catalysts. The sulfonamide nitrogen and the oxygen atoms of the sulfonyl group can act as coordination sites for metal ions.
By synthesizing chiral sulfonamides from this compound and chiral amines, it is possible to create a library of chiral ligands. These ligands could then be complexed with various transition metals to generate catalysts for asymmetric synthesis. The electronic and steric properties of the ligand, influenced by the substituents on the aromatic ring and the amine, would play a crucial role in the activity and selectivity of the resulting catalyst. The development of such metal complexes derived from sulfonamides is an active area of research with applications in a wide range of chemical transformations. researchgate.netrsc.org
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material. The multiple, orthogonally reactive functional groups of this compound make it an excellent scaffold for DOS strategies.
Starting from this single compound, a multitude of distinct molecular skeletons can be accessed through selective manipulation of the chlorosulfonyl, bromo, and methyl ester functionalities. For example:
Path A: Reaction of the chlorosulfonyl group with a library of amines, followed by cross-coupling at the bromine position with a variety of boronic acids, and finally, amidation of the methyl ester with another set of amines would generate a large and diverse library of compounds.
Path B: Initial cross-coupling at the bromine position, followed by reaction at the chlorosulfonyl group, and subsequent modification of the ester would lead to a different set of molecular architectures.
This ability to systematically and selectively modify each reactive site allows for the rapid exploration of chemical space and the generation of compound libraries with high structural diversity, which is invaluable for the discovery of new bioactive molecules.
Conclusion and Future Perspectives
Summary of Current Research Findings and Synthetic Utility
Current research on Methyl 4-bromo-2-(chlorosulfonyl)benzoate is primarily centered on its role as a versatile building block in the synthesis of a variety of organic compounds. The presence of three distinct functional groups allows for a range of chemical transformations.
The chlorosulfonyl group is highly reactive and readily undergoes nucleophilic substitution reactions. This makes the compound an excellent precursor for the synthesis of a wide array of sulfonamides, which are a critical class of compounds in medicinal chemistry with applications as antibacterial, and anticancer agents. The reaction of this compound with various primary and secondary amines can lead to a diverse library of sulfonamide derivatives.
The bromine atom on the aromatic ring provides another point for modification. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups. This capability is crucial for building molecular complexity and is a cornerstone of modern organic synthesis.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides, esters, or acid chlorides. This adds another layer of synthetic versatility to the molecule.
A key aspect of the synthetic utility of this compound lies in the potential for regioselective reactions. The electronic effects of the existing substituents on the benzene (B151609) ring can direct incoming reagents to specific positions, allowing for controlled synthesis of polysubstituted aromatic compounds.
While specific research focused solely on this compound is limited, the utility of similarly structured compounds provides strong evidence for its potential. For instance, related brominated benzoate (B1203000) intermediates are in demand for the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors used in diabetes therapy. vulcanchem.com This suggests a potential application pathway for this compound in the development of new therapeutic agents.
Identified Gaps and Opportunities in the Chemistry of this compound
Despite its apparent synthetic potential, there are significant gaps in the dedicated research of this compound. A thorough investigation of its reactivity profile is still needed. Detailed studies on the chemoselectivity of its reactions, exploring how to selectively target one functional group in the presence of the others, would be highly valuable.
Furthermore, there is a lack of comprehensive studies on the synthesis of this compound itself. The development of efficient, scalable, and cost-effective synthetic routes would be a significant step towards its broader application. Current methods for the preparation of substituted benzene sulfonyl chlorides often involve multi-step processes that may not be ideal for large-scale production.
The exploration of the full scope of its applications remains an open opportunity. While its use in the synthesis of sulfonamides for medicinal chemistry is a logical starting point, its potential in other areas, such as materials science and agrochemistry, is largely unexplored. For example, the incorporation of this trifunctional building block into polymers could lead to materials with unique properties.
Another area ripe for investigation is the enzymatic and microbial transformation of this compound. Biocatalysis could offer novel and environmentally friendly methods for its modification and the synthesis of chiral derivatives, which are often of great interest in the pharmaceutical industry.
Outlook on Novel Synthetic Methodologies and Applications
The future of this compound chemistry is promising, with several avenues for innovation in both synthetic methodologies and applications.
Novel Synthetic Methodologies:
The development of novel synthetic methods will be crucial for unlocking the full potential of this compound. This could include:
Continuous Flow Synthesis: Implementing continuous flow technologies for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency.
Photocatalysis and Electrosynthesis: These modern synthetic techniques could provide new and milder reaction conditions for the functionalization of the aromatic ring, potentially leading to novel reactivity and selectivity.
Computational Modeling: The use of computational chemistry to predict the reactivity and selectivity of this compound could guide experimental design and accelerate the discovery of new reactions and applications.
Novel Applications:
Looking ahead, the applications of this compound are expected to expand beyond traditional medicinal chemistry. Potential future applications include:
Functional Materials: The trifunctional nature of this compound makes it an attractive candidate for the synthesis of functional polymers, metal-organic frameworks (MOFs), and other advanced materials with tailored electronic, optical, or catalytic properties.
Agrochemicals: The sulfonamide moiety is present in many herbicides and pesticides. The diverse library of compounds that can be synthesized from this compound could lead to the discovery of new and more effective agrochemicals.
Chemical Probes and Sensors: The ability to introduce different functionalities onto the aromatic ring could be exploited to develop chemical probes and sensors for the detection of specific analytes.
Q & A
Basic: What are the key synthetic routes for Methyl 4-bromo-2-(chlorosulfonyl)benzoate, and how do reaction conditions influence yield?
The synthesis typically involves sulfonation and esterification steps. A common approach is the chlorosulfonation of a brominated benzoic acid derivative followed by esterification with methanol. For example, analogous methods for ethyl 4-bromo-3-(chlorosulfonyl)benzoate involve reacting 4-bromo-3-sulfobenzoic acid with thionyl chloride (SOCl₂) to introduce the chlorosulfonyl group, followed by esterification with ethanol under acidic catalysis . Key variables include:
- Temperature control : Excess heat during sulfonation can lead to side reactions (e.g., decomposition of the sulfonyl chloride group).
- Solvent selection : Polar aprotic solvents like dichloromethane improve reagent solubility and reduce hydrolysis .
- Catalysts : H₂SO₄ or HCl can accelerate esterification but may require neutralization to prevent ester hydrolysis.
Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?
X-ray crystallography (via software like SHELXL ) is the gold standard for resolving its stereochemistry and confirming substituent positions. Complementary techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects on aromatic protons (e.g., deshielding from electronegative groups).
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₆BrClO₄S, MW ~327.5 g/mol) .
- Infrared spectroscopy : Peaks at ~1370 cm⁻¹ (S=O stretching) and ~730 cm⁻¹ (C-Br) confirm functional groups.
Advanced: How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The chlorosulfonyl (–SO₂Cl) group is highly electrophilic, enabling reactions with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters. For example:
- Amine reactions : Primary amines (e.g., benzylamine) displace the chloride, forming sulfonamides. Kinetic studies show second-order dependence on amine concentration .
- Solvent effects : Reactions in THF or DMF proceed faster due to better stabilization of the transition state.
- Competing pathways : Under humid conditions, hydrolysis to the sulfonic acid (–SO₃H) can occur, requiring anhydrous conditions for optimal yields .
Advanced: What computational methods are used to predict the thermochemical properties of this compound, and how do functionals impact accuracy?
Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke 3-parameter Lee-Yang-Parr) is widely used. Key considerations:
- Exact exchange inclusion : B3LYP combines Hartree-Fock exchange with gradient-corrected functionals, reducing errors in atomization energies (average deviation ~2.4 kcal/mol) .
- Basis sets : 6-31G(d,p) or def2-TZVP balance computational cost and accuracy for sulfur and halogen atoms .
- Validation : Comparing computed vibrational frequencies with experimental IR data ensures functional reliability.
Advanced: What are the challenges in designing biological assays to study this compound’s enzyme inhibition potential?
The chlorosulfonyl group’s reactivity complicates assay design:
- False positives : Non-specific binding to thiol groups in proteins requires controls like β-mercaptoethanol to confirm target specificity.
- Stability : Hydrolysis in aqueous buffers (e.g., PBS) may necessitate DMSO stock solutions and short incubation times .
- Structural analogs : Bromine’s steric bulk may hinder binding; methyl 4-chloro analogs (without Br) are often used as negative controls .
Advanced: How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?
Methodological discrepancies often arise from:
- Impurity profiles : Side products (e.g., sulfonic acids) can skew NMR or MS data. Purification via column chromatography (SiO₂, hexane/EtOAc) is critical .
- DFT vs. experimental data : Mismatches in calculated vs. observed ¹³C NMR shifts may indicate incomplete basis-set convergence or solvent effects unaccounted for in simulations .
- Crystallographic ambiguity : SHELXL refinement parameters (e.g., thermal displacement factors) must be rigorously optimized to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
